Spectroscopic Data of 1-Decanol: A Technical Guide for Researchers
Spectroscopic Data of 1-Decanol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-decanol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.
Overview of 1-Decanol
1-Decanol (C₁₀H₂₂O) is a straight-chain fatty alcohol.[1][2] It is a colorless, viscous liquid with a characteristic strong odor and is insoluble in water.[1][2] Its applications are diverse, ranging from the manufacturing of plasticizers and lubricants to its use as a surfactant and solvent.[1] In a biological context, it can act as a membrane stabilizer. Understanding its spectroscopic properties is crucial for its identification, quantification, and characterization in various matrices.
Spectroscopic Data
The following sections summarize the essential spectroscopic data for 1-decanol, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-decanol is characterized by the presence of a prominent O-H stretching vibration from the alcohol group and C-H stretching vibrations from the alkyl chain.
| Frequency (cm⁻¹) (Approximate) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydrogen-bonded) | Alcohol (-OH) |
| 2955-2850 | C-H stretch | Alkane (-CH₃, -CH₂) |
| 1465 | C-H bend | Alkane (-CH₂) |
| 1375 | C-H bend | Alkane (-CH₃) |
| 1058 | C-O stretch | Primary Alcohol |
Data sourced from NIST Chemistry WebBook and other spectroscopic databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-decanol shows distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.
| Chemical Shift (δ, ppm) (Approximate) | Multiplicity | Integration | Assignment |
| 3.64 | Triplet | 2H | -CH₂-OH (a) |
| 1.57 | Quintet | 2H | -CH₂-CH₂-OH (b) |
| 1.26 | Multiplet | 14H | -(CH₂)₇- (c-i) |
| 0.88 | Triplet | 3H | -CH₃ (j) |
Structure for Assignment: CH₃(j)-CH₂(i)-CH₂(h)-CH₂(g)-CH₂(f)-CH₂(e)-CH₂(d)-CH₂(c)-CH₂(b)-CH₂(a)-OH
¹H NMR data is available on ChemicalBook and SpectraBase.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon atoms in 1-decanol.
| Chemical Shift (δ, ppm) (Approximate) | Assignment |
| 63.1 | -CH₂-OH (a) |
| 32.8 | -CH₂-CH₂-OH (b) |
| 31.9 | C-8 |
| 29.6 | C-4, C-5, C-6, C-7 |
| 25.8 | C-3 |
| 22.7 | C-9 |
| 14.1 | -CH₃ (j) |
Structure for Assignment: CH₃(j)-CH₂(9)-CH₂(8)-CH₂(7)-CH₂(6)-CH₂(5)-CH₂(4)-CH₂(3)-CH₂(b)-CH₂(a)-OH
¹³C NMR data can be found on ChemicalBook.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1-decanol, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is often weak or absent due to facile fragmentation.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 158 | Molecular Ion (M⁺) - C₁₀H₂₂O⁺ (often low abundance) |
| 140 | [M-H₂O]⁺ |
| 126 | [M-C₂H₆]⁺ |
| 112 | [M-C₃H₈]⁺ |
| 43, 57, 71, 85 | Alkyl fragments [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺ |
Mass spectrometry data is available in the NIST WebBook.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 1-decanol. Instrument-specific parameters should be optimized by the user.
Infrared (IR) Spectroscopy Protocol
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Sample Preparation: For liquid samples like 1-decanol, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Instrument Setup:
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Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
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Perform a background scan with the empty salt plates in the sample holder.
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Data Acquisition:
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Place the prepared sample in the spectrometer.
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Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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The typical scanning range is 4000-400 cm⁻¹.
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Data Processing:
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The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks corresponding to the functional groups of 1-decanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
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Sample Preparation:
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Dissolve approximately 10-20 mg of 1-decanol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
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Transfer the solution into a standard 5 mm NMR tube.
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Ensure the solution is free of any solid particles.
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Instrument Setup:
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Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.
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Data Acquisition (¹H NMR):
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
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Data Acquisition (¹³C NMR):
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Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply a Fourier transform to the raw data (FID).
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Phase the spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.
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Mass Spectrometry (MS) Protocol (GC-MS)
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Sample Preparation:
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Prepare a dilute solution of 1-decanol in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 1 mg/mL.
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Instrument Setup (Gas Chromatograph):
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Set the appropriate GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate (typically helium).
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A suitable column would be a non-polar capillary column (e.g., DB-5ms).
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Instrument Setup (Mass Spectrometer):
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Set the ion source to electron ionization (EI) mode, typically at 70 eV.
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Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).
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Tune the mass spectrometer using a calibration standard.
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Data Acquisition:
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Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
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The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
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The mass spectrometer will record the mass spectra of the eluting compounds.
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Data Processing:
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Identify the peak corresponding to 1-decanol in the total ion chromatogram (TIC).
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Extract the mass spectrum for that peak.
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Analyze the fragmentation pattern to confirm the structure of 1-decanol and compare it with library spectra (e.g., NIST).
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Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 1-decanol.
Caption: Workflow for Spectroscopic Analysis of 1-Decanol.
